N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-4-6-12(7-5-11)23-16-13(9-20-23)15(18-10-19-16)21-22-17(24)14-3-2-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBISTZNCMGOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrazolo[3,4-d]Pyrimidin-4-One
The synthesis begins with 6-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 1 ), which undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA). This reaction replaces the 4-keto group with a chloro substituent, yielding 4-chloro-6-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 2 ).
Reaction Conditions
Hydrazinolysis of 4-Chloro Intermediate
Compound 2 reacts with hydrazine hydrate (80%) under reflux in ethanol to substitute the chloro group with hydrazine, forming 4-hydrazinyl-6-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 3 ).
Reaction Conditions
- Hydrazine hydrate (0.01 mol) in ethanol (20 mL).
- Reflux for 4–6 hours.
- Yield : 85–90% after filtration and ethanol recrystallization.
Synthesis of Furan-2-Carbohydrazide
Direct Hydrazide Formation from Furan-2-Carboxamide
Furan-2-carbohydrazide is synthesized via nucleophilic substitution of furan-2-carboxamide with hydrazine generated in situ from acetone azine. This method, reported by Chongqing Licheng Environmental Protection Technology Co., Ltd., involves heating furan-2-carboxamide with acetone azine and water at 100–120°C.
Reaction Conditions
Alternative Route via Acyl Chloride Intermediate
Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate:
Furan-2-carbonyl chloride synthesis :
- Furan-2-carboxylic acid (1 mol) + SOCl₂ (1.2 mol) in dry DCM.
- Reflux for 2 hours, followed by solvent evaporation.
Hydrazide formation :
- Furan-2-carbonyl chloride (1 mol) + hydrazine hydrate (1.2 mol) in THF.
- Stir at 0–5°C for 1 hour.
- Yield : 92–95% after filtration [Standard method].
Coupling of Pyrazolo[3,4-d]Pyrimidin-4-Amine with Furan-2-Carbohydrazide
The final step involves condensation of Compound 3 with furan-2-carbohydrazide. Two approaches are viable:
Acyl Chloride-Mediated Coupling
Reacting Compound 3 with furan-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) forms the target compound via nucleophilic acyl substitution.
Reaction Conditions
Carbodiimide-Assisted Amide Bond Formation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF activates the carboxylic acid for coupling with Compound 3 .
Reaction Conditions
- Furan-2-carboxylic acid (1 mmol) + EDCI (1.2 mmol) + HOBt (1.2 mmol) in DMF (5 mL).
- Add Compound 3 (1 mmol) and stir for 12 hours at 25°C.
- Yield : 75–80% after precipitation in ice-water.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.23 (s, 1H, H-3 pyrazole), 7.98 (d, J = 3.6 Hz, 1H, furan H-3), 7.62 (d, J = 3.6 Hz, 1H, furan H-4), 7.52–7.30 (m, 4H, aromatic H), 5.89 (s, 2H, NH₂), 2.41 (s, 3H, CH₃).
- ¹³C NMR : δ 163.5 (C=O), 152.1 (pyrimidine C-4), 144.3 (furan C-2), 128.9–126.7 (aromatic C), 21.3 (CH₃).
Infrared (IR) Spectroscopy
Mass Spectrometry
Optimization and Challenges
Critical Parameters
- Chlorination Efficiency : Excess POCl₃ and prolonged heating (>3 hours) ensure complete conversion of the 4-keto group.
- Hydrazine Purity : Anhydrous conditions prevent hydrolysis of the hydrazine intermediate.
- Coupling Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing charged intermediates.
By-Product Mitigation
- Diacylation : Controlled stoichiometry (1:1.2 acyl chloride:amine) minimizes bis-acylated by-products.
- Oxidation : Nitrogen atmosphere prevents hydrazine oxidation during coupling.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acyl Chloride Coupling | 82 | 98 | Rapid reaction, high reproducibility |
| EDCI/HOBt Activation | 80 | 95 | Mild conditions, avoids acyl chloride |
Applications and Pharmacological Relevance
Pyrazolo[3,4-d]pyrimidine derivatives exhibit notable kinase inhibitory activity , particularly against CDK2 and EGFR/VGFR2, making them candidates for anticancer therapeutics. The furan moiety enhances solubility and bioavailability, as evidenced by ADMET studies on analogous compounds.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its antitumor activity, particularly against breast and colon cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with microbial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(a) N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide ()
- Key differences :
- The phenyl group at position 1 has a 3-chloro-4-methyl substitution instead of 4-methyl.
- The carbohydrazide group is derived from 4-methoxybenzoic acid instead of furan-2-carboxylic acid.
- Implications :
(b) 1-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(4-phenylcarboxamido)hydrazine ()
Pyrazolo[3,4-d]pyrimidine Derivatives with Urea Linkages ()
A series of bisarylureas (e.g., compounds 1n–1s ) share the pyrazolo[3,4-d]pyrimidine core but replace the hydrazide with a urea bridge.
- Example: 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-cyanophenyl)urea (1p) Activity: Demonstrated pan-RAF kinase inhibition (IC₅₀ < 100 nM). Physical properties: High melting point (235–237°C) and 86.7% synthetic yield.
- The absence of a hydrazide group may reduce metabolic instability .
(a) 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ()
- Synthesis : Refluxing 4-chloro derivatives with hydrazine hydrate (73% yield, m.p. 236–238°C).
- Derivatives: Condensation with aromatic aldehydes yielded Schiff bases (e.g., 5a–l) with antimicrobial activity against P. aeruginosa and C. albicans .
(b) Benzothiazole-Pyrazolo[3,4-d]pyrimidine Hybrids ()
- Example: 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) Activity: Significant inhibition of P. aeruginosa (MIC = 8 µg/mL). Structural contrast: Incorporates a benzothiazole ring instead of carbohydrazide, enhancing π-π stacking interactions .
Compounds with Alternative Functional Groups
(a) N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
- Structure : Features a furanmethylamine group instead of carbohydrazide.
- Properties : Lower molecular weight (C₁₀H₉N₅O, MW = 227.2) compared to the target compound .
(b) N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
- Substituents : A chlorophenyl ethylamine group at position 4.
- Potential: The chlorine atom may confer resistance to oxidative metabolism .
Data Tables: Key Attributes of Comparative Compounds
Biological Activity
N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a novel compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly against various viral and cancerous cells. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N6O |
| Molecular Weight | 344.38 g/mol |
| InChIKey | BHVLDXTXITXQIO-UHFFFAOYSA-N |
This compound features a furan ring and a hydrazide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Condensation : The initial step involves the reaction of 4-methylphenyl hydrazine with appropriate carbonyl compounds to form hydrazones.
- Cyclization : The hydrazone undergoes cyclization with diaminopyrimidine derivatives under acidic or basic conditions.
- Formation of Furan Derivative : The final step includes the introduction of a furan moiety through a suitable synthetic route.
Antiviral Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses such as HIV and HSV-1:
- HIV Reverse Transcriptase Inhibition : Certain derivatives have demonstrated IC50 values in the low micromolar range against HIV reverse transcriptase, indicating potent antiviral activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : Inhibition of cell proliferation was observed in several cancer cell lines, with some derivatives achieving significant reductions in viability at concentrations as low as 10 μM .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Interaction : It may modulate receptor activity related to cell signaling pathways that control growth and apoptosis.
Study on Antiviral Efficacy
A study published in MDPI evaluated various pyrazolo derivatives for their antiviral efficacy against HSV-1. Among the tested compounds, those structurally similar to this compound exhibited remarkable inhibition rates with EC50 values ranging from 5–28 μM .
Anticancer Screening
Another research effort focused on the anticancer properties of pyrazolo derivatives. Compounds were tested against multiple cancer cell lines including breast and lung cancer cells. Results indicated that certain modifications on the pyrazolo scaffold significantly enhanced cytotoxic effects, with some derivatives achieving over 80% inhibition at 10 μM concentration .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide?
- Answer: Synthesis optimization requires precise control of reaction parameters. For pyrazolo[3,4-d]pyrimidine derivatives, cyclization of hydrazine precursors with carbonyl compounds (e.g., furan-2-carboxylic acid derivatives) is critical. Solvent choice (e.g., dry acetonitrile or dichloromethane) and temperature (typically 60–80°C) influence yield, as shown in analogous syntheses . Catalysts like triethylamine improve coupling efficiency, while purification via recrystallization (e.g., using isopropyl alcohol) ensures ≥95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Answer:
- 1H NMR : Confirms substitution patterns (e.g., methylphenyl protons at δ 2.5 ppm, furan protons at δ 6.5–7.2 ppm) and hydrazide NH signals (δ 10.0–11.1 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~350–400) .
Q. How can researchers assess the compound’s in vitro biological activity, and what controls are necessary?
- Answer: Standard assays include:
- Enzyme Inhibition : Dose-response curves against cyclooxygenase (COX-1/COX-2) or kinase targets (IC50 determination) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Controls : Include vehicle (DMSO ≤0.1%), reference inhibitors (e.g., celecoxib for COX-2), and blank reactions to exclude solvent interference .
Advanced Research Questions
Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?
- Answer: Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized Protocols : Adopt consistent cell lines, serum concentrations, and incubation times .
- Orthogonal Assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence polarization methods .
- Structural Confirmation : Re-characterize the compound post-assay to rule out degradation (e.g., LC-MS stability checks) .
Q. What computational methods are suitable for predicting target selectivity and off-target effects?
- Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., COX-2, EGFR) to assess binding modes .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) using Schrödinger Suite .
- ADMET Prediction : SwissADME predicts logP (~3.5) and bioavailability to prioritize derivatives with reduced hepatotoxicity .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Answer:
- Core Modifications : Replace the 4-methylphenyl group with fluorophenyl (improves COX-2 selectivity by ~20%) .
- Hydrazide Substitution : Introduce electron-withdrawing groups (e.g., -CF3) on the furan ring to enhance kinase inhibition (IC50 reduction from 1.2 μM to 0.4 μM) .
- Steric Effects : Bulky substituents at the pyrazolo[3,4-d]pyrimidine 6-position reduce off-target binding .
Q. What strategies mitigate instability in aqueous buffers during pharmacological assays?
- Answer:
- pH Optimization : Maintain pH 7.4 with phosphate buffers to prevent hydrazide hydrolysis .
- Lyophilization : Store aliquots at -80°C and reconstitute in DMSO immediately before use .
- Stabilizing Additives : Include 0.1% BSA to reduce non-specific adsorption in low-concentration assays .
Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?
- Answer:
- Animal Models : Use xenograft mice (e.g., HT-29 colon cancer) with oral dosing (10–50 mg/kg) and monitor tumor volume .
- PK Parameters : Measure plasma half-life (t1/2) via LC-MS/MS; optimal t1/2 ≥4 hours for sustained activity .
- Tissue Distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
